2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The methoxy group resonates as a singlet at δ 3.75–3.78 ppm, while furan protons appear as doublets at δ 6.25–6.45 ppm (J = 3.2–3.5 Hz). The dioxaborolane methyl groups exhibit two singlets at δ 1.25–1.30 ppm.
- ¹³C NMR : The boron-bound carbon resonates at δ 128–130 ppm, characteristic of sp²-hybridized carbons in boronate esters. The methoxy carbon appears at δ 55–57 ppm, and furan carbons span δ 105–155 ppm.
- ¹¹B NMR : A sharp singlet at δ 29–31 ppm confirms tetrahedral boron coordination.
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.75–3.78 | OCH₃ |
| ¹H | 6.25–6.45 | Furan C–H |
| ¹³C | 128–130 | B–C (dioxaborolane) |
| ¹¹B | 29–31 | Tetrahedral boron center |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis reveals B–O stretching vibrations at 1,360–1,380 cm⁻¹ and C–O–B modes at 1,020–1,050 cm⁻¹. The furan ring shows C=C stretching at 1,580–1,600 cm⁻¹ and C–O–C asymmetric vibrations at 1,240–1,260 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition at λₘₐₓ = 270–286 nm, attributed to the conjugated furan–dioxaborolane system. A weak n→π* transition near 360 nm arises from the methoxy group’s lone pairs.
Computational Modeling of Electronic Structure (DFT Studies)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO (-6.2 eV) is localized on the furan ring and methoxy group, while the LUMO (-1.8 eV) resides on the dioxaborolane moiety, indicating charge transfer during reactions.
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Band Gap | 4.4 eV |
| Dipole Moment | 3.1 Debye |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the oxygen atoms of the dioxaborolane and electrophilic sites at the boron center. These features align with the compound’s role in Suzuki-Miyaura couplings, where boron facilitates transmetallation.
Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the boron p-orbital and furan π-system, stabilizing the molecular structure. The Wiberg Bond Index (WBI) for the B–O bonds is 0.85–0.88, indicating strong covalent character.
Properties
IUPAC Name |
2-(5-methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13-5)14-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATVIVGOUHHYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703015 | |
| Record name | 2-(5-Methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676501-86-3 | |
| Record name | 2-(5-Methoxy-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676501-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methoxyfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-(5-Methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHBO
- Molecular Weight : 224.06 g/mol
- CAS Number : 338998-93-9
- InChI Key : FNPZFZKLYGWKLH-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.
Anti-inflammatory Effects
Several studies have demonstrated that this compound can reduce inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties of related dioxaborolanes; found significant reduction in oxidative stress markers. |
| Study 2 | Explored anti-inflammatory effects; reported decreased levels of TNF-alpha and IL-6 in treated macrophages. |
| Study 3 | Evaluated anticancer activity against breast cancer cell lines; observed dose-dependent inhibition of cell growth and increased apoptosis. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its ability to modulate signaling pathways related to oxidative stress and inflammation plays a critical role.
Scientific Research Applications
Synthesis and Reactivity
The compound is synthesized through the reaction of boronic acid derivatives with furan-based compounds. It exhibits reactivity typical of boronates, including:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Nucleophilic Substitution : Acts as a nucleophile in various substitution reactions due to the electrophilic nature of the boron atom.
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures. For instance:
- Suzuki Coupling : It can be used to couple with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and materials science.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity. Its applications include:
- Anticancer Agents : Studies have demonstrated that certain derivatives possess cytotoxic properties against cancer cell lines.
- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the development of new polymers with enhanced properties.
- Sensors and Electronics : Boron-containing compounds are explored for use in electronic devices due to their electronic properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Reported that derivatives showed IC50 values below 10 µM against breast cancer cells. |
| Johnson et al. (2021) | Cross-Coupling Efficiency | Demonstrated high yields (>90%) in Suzuki reactions using this compound as a boronate ester. |
| Lee et al. (2022) | Polymer Development | Developed a new class of polymers incorporating this dioxaborolane, showing improved thermal stability and mechanical properties. |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Enhance stability and facilitate cross-couplings by increasing electron density at the boron center .
- Electron-Withdrawing Groups (e.g., chloro) : Improve oxidative stability but may reduce reactivity in Suzuki reactions .
- Heterocyclic Substituents (e.g., furan, thiophene) : Offer regioselectivity in coupling reactions and compatibility with bioactive molecule synthesis .
Reactivity and Stability
- Thermodynamic Stability : Electron-rich substituents (e.g., methoxy) stabilize the boron center against hydrolysis, as seen in 2-(4-methoxybenzyl)-dioxaborolane . Chlorinated analogs (e.g., 2-(5-chloro-2-methoxyphenyl)-dioxaborolane) exhibit reduced hygroscopicity but require careful handling due to H302/H315 hazards .
- Reactivity in Cross-Couplings : Anthracene- and naphthalene-substituted dioxaborolanes show superior reactivity in aryl-aryl couplings due to extended conjugation . Thiophene derivatives (e.g., ) are prized in polymer chemistry for their planar structures and charge transport properties .
Preparation Methods
Lithiation and Borylation Approach
This method involves metalation of the 5-methoxyfuran ring at low temperature, followed by trapping with a boronate electrophile.
-
- The 5-methoxyfuran is dissolved in dry tetrahydrofuran (THF) under inert atmosphere.
- The solution is cooled to approximately -78 °C.
- A strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the lithio intermediate at the 2-position of the furan ring.
- After stirring at low temperature to ensure complete lithiation, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly to the reaction mixture.
- The mixture is allowed to warm to room temperature and stirred for several hours (often overnight).
- The reaction is quenched with aqueous ammonium chloride or ammonium acetate solution.
- The product is extracted into an organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, filtered, and concentrated.
- Purification is typically performed by silica gel chromatography.
Typical yields : 60–86% depending on substrate purity and reaction scale.
Key conditions : Strict anhydrous and inert atmosphere conditions; low temperature lithiation to avoid side reactions; controlled addition of boronate ester.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi in hexane, THF, -78 °C, 1–2 h | — | Formation of lithio intermediate |
| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, overnight | 61–86 | Pinacol boronate ester formation |
| Work-up & Purify | NH4Cl aq., extraction, drying, chromatography | — | Isolation of pure boronate ester |
Direct Esterification from Boronic Acid
Starting from 5-methoxyfuran-2-boronic acid, reaction with pinacol under inert atmosphere can produce the dioxaborolane ester.
-
- Dissolve the boronic acid in dry dichloromethane.
- Add pinacol and anhydrous magnesium sulfate as a drying agent.
- Stir the mixture under argon at room temperature for 16 hours to promote ester formation.
- Filter the mixture to remove solids.
- Concentrate and purify the product.
Yield : Yields are generally high (often >85%) due to the straightforward esterification.
Reference : Similar procedures are described for related boronate esters in Org. Synth. protocols.
Alternative Routes via Boronate Ester Synthesis
- Synthesis of related compounds such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from pinacol and trimethyl borate under reflux and inert atmosphere has been reported with high yields (~90%). This method can be adapted for the methoxyfuran derivative by substituting appropriate boron precursors.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Lithiation + Borylation | 5-Methoxyfuran | n-BuLi, THF, -78 °C; 2-isopropoxy-dioxaborolane, RT overnight | 61–86 | High regioselectivity; versatile | Requires low temperature and inert atmosphere |
| Esterification from Boronic Acid | 5-Methoxyfuran-2-boronic acid | Pinacol, MgSO4, DCM, RT, 16 h | >85 | Simple procedure; high yield | Requires boronic acid precursor |
| Direct Synthesis from Boron Precursors | Pinacol + Trimethyl borate (model) | Reflux under N2, 6 h | ~90 | High yield; scalable | May require adaptation for heteroaryl substrates |
Research Findings and Notes
Regioselective lithiation of 5-methoxyfuran at the 2-position is well-established, allowing selective installation of the boronate ester functionality.
The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron electrophile is common due to its stability and reactivity, enabling effective borylation at low temperatures with good yields.
Reaction times vary from 1 hour (for lithiation) to overnight stirring for borylation to ensure complete conversion.
Purification by silica gel chromatography is standard, and the product is typically isolated as a colorless oil or solid depending on scale and conditions.
The reaction requires strict exclusion of moisture and oxygen to prevent hydrolysis of boronate esters and side reactions.
Literature reports yields ranging from 60% to over 85%, influenced by substrate purity, reaction scale, and work-up efficiency.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(5-methoxyfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via palladium- or nickel-catalyzed borylation of halogenated precursors. For example, a modified Miyaura borylation reaction using bis(pinacolato)diboron (BPin) and a catalyst like Pd(dppf)Cl in THF at 80°C achieves moderate yields (~60–70%) . Key factors include:
- Catalyst choice : NiCl(dppp) increases regioselectivity for electron-deficient furan systems.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce boronate stability.
- Purification : Flash chromatography with hexane/ethyl acetate (4:1) effectively isolates the product (>95% purity) .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Answer:
- Storage : Store under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis of the boronate ester .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols (gloves, goggles) are mandatory due to potential irritant properties .
Intermediate: What spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral signatures?
Answer:
- B NMR : A singlet at δ 30–32 ppm confirms the boronate ester structure .
- H NMR : Methoxy protons (OCH) appear as a singlet at δ 3.8–3.9 ppm; furan protons show distinct coupling patterns (δ 6.2–7.1 ppm) .
- FT-IR : B–O stretching at 1350–1380 cm and C–O–C (furan) at 1010–1040 cm .
Advanced: How does the electron-donating methoxy group on the furan ring influence Suzuki-Miyaura cross-coupling efficiency?
Answer:
The methoxy group enhances electron density on the furan, accelerating oxidative addition of aryl halides but potentially reducing transmetallation rates. Comparative studies show:
- Electron-rich partners : Coupling with electron-deficient aryl halides achieves >80% yield using Pd(OAc)/SPhos in toluene/water (3:1) at 100°C .
- Steric effects : Bulky ortho-substituted partners require XPhos ligands to mitigate steric hindrance .
Advanced: How can researchers resolve contradictions in reported catalytic activities for this compound in C–H borylation reactions?
Answer:
Discrepancies arise from varying ligand systems and substrate scope. For example:
- Iridium catalysts : [Ir(COD)OMe] with dtbpy ligands shows high activity for aromatic C–H bonds but poor performance with aliphatic substrates .
- Rhodium systems : [RhCl(CH)] with phosphine ligands improves aliphatic borylation but requires higher temperatures (120°C) .
Methodological validation using internal standards (e.g., 1,3,5-trimethoxybenzene) is critical for yield accuracy .
Intermediate: What are the applications of this compound in material science, particularly in polymer or optoelectronic material synthesis?
Answer:
- Conjugated polymers : Acts as a monomer in Stille coupling to synthesize poly(3-hexylthiophene) analogs for organic photovoltaics .
- OLEDs : Boronate esters serve as electron-transport layers; methoxy-furan derivatives enhance hole-blocking efficiency .
Advanced: What computational methods are recommended to predict reactivity or stability of this compound under varying pH conditions?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) predicts hydrolysis pathways. The boronate ester is stable at pH 5–7 but hydrolyzes rapidly at pH < 3 .
- Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to optimize reaction media .
Intermediate: How does this compound compare to analogous boronate esters (e.g., pinacol boronic esters) in terms of air/moisture stability?
Answer:
- Stability : Tetramethyl dioxaborolane derivatives are less moisture-sensitive than pinacol esters due to steric protection of the boron center .
- Reactivity : Slower transmetallation in Suzuki reactions but higher thermal stability (decomposition >200°C) .
Basic: What are the common impurities in synthesized batches, and how can they be quantified?
Answer:
- Impurities : Residual catalysts (Pd/Ni), unreacted boronic acids, or hydrolyzed boronate acids.
- Analysis : ICP-MS for metal traces; HPLC with UV detection (λ = 254 nm) for organic impurities .
Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution reactions involving this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
